Superior Kinetic Reactivity with Carbonate Radicals Versus DCFH2
DHR 123 exhibits significantly faster reaction kinetics with carbonate radicals (CO3•−), a key secondary radical derived from peroxynitrite decomposition, compared to its primary analog 2′,7′-dichlorodihydrofluorescein (DCFH2). In a pulse radiolysis study conducted at pH 8.0–8.2, the second-order rate constant for the reaction of CO3•− with DHR was determined to be 6.7 × 10⁸ M⁻¹ s⁻¹, which is approximately 2.6-fold higher than the rate constant of 2.6 × 10⁸ M⁻¹ s⁻¹ observed for DCFH2 under identical conditions [1].
| Evidence Dimension | Second-order rate constant for reaction with carbonate radical (CO3•−) |
|---|---|
| Target Compound Data | k = 6.7 × 10⁸ M⁻¹ s⁻¹ |
| Comparator Or Baseline | DCFH2 (k = 2.6 × 10⁸ M⁻¹ s⁻¹) |
| Quantified Difference | ~2.6-fold higher reactivity |
| Conditions | Pulse radiolysis, pH 8.0–8.2, aqueous solution |
Why This Matters
Higher reactivity with CO3•− indicates DHR 123 provides enhanced sensitivity for detecting peroxynitrite-derived oxidative events, enabling earlier or more robust signal detection in systems where carbonate radicals are the dominant oxidizing species.
- [1] Wrona, M., Patel, K., & Wardman, P. (2005). Reactivity of 2′,7′-dichlorodihydrofluorescein and dihydrorhodamine 123 and their oxidized forms toward carbonate, nitrogen dioxide, and hydroxyl radicals. Free Radical Biology and Medicine, 38(2), 262-270. View Source
